molecular formula C26H21N3O2 B10894948 N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10894948
M. Wt: 407.5 g/mol
InChI Key: QTTSMPMDQFMRSD-JVWAILMASA-N
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Description

N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of a pyrrole ring, a naphthofuran moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and naphthofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Naphtho[2,1-b]furan-2-carbohydrazide: Another precursor used in the synthesis.

    Other pyrrole derivatives: Compounds with similar structural features but different substituents.

Uniqueness

N’~2~-[(E)-1-(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its combination of a pyrrole ring, a naphthofuran moiety, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-17-14-20(18(2)29(17)21-9-4-3-5-10-21)16-27-28-26(30)25-15-23-22-11-7-6-8-19(22)12-13-24(23)31-25/h3-16H,1-2H3,(H,28,30)/b27-16+

InChI Key

QTTSMPMDQFMRSD-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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